molecular formula C26H31N5O5S2 B2917319 4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 899362-00-6

4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2917319
CAS No.: 899362-00-6
M. Wt: 557.68
InChI Key: OANZMMCYHXCTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a benzamide derivative featuring dual sulfamoyl groups. The first sulfamoyl moiety is substituted with a cyclohexyl(methyl) group, while the second is linked to a 4,6-dimethylpyrimidin-2-yl ring.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O5S2/c1-18-17-19(2)28-26(27-18)30-37(33,34)23-15-11-21(12-16-23)29-25(32)20-9-13-24(14-10-20)38(35,36)31(3)22-7-5-4-6-8-22/h9-17,22H,4-8H2,1-3H3,(H,29,32)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANZMMCYHXCTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexylamine with methylsulfonyl chloride to form cyclohexyl(methyl)sulfamoyl chloride. This intermediate is then reacted with 4-aminobenzamide to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with 4,6-Dimethylpyrimidin-2-yl Sulfamoyl Groups

Several compounds share the 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl motif but differ in the substituents on the benzamide core:

Compound Name Substituent on Benzamide Core Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Cyclohexyl(methyl)sulfamoyl ~482.6* Not reported; inferred structural class N/A
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide (CAS 289629-99-8) 4-Fluorobenzamide 400.43 pKa: 7.16; Predicted high lipophilicity
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methyl-prop-2-enamide (CAS 59941-98-9) 2-methylprop-2-enamide 346.4 Density: 1.35 g/cm³; Solid at room temp
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-phenoxyacetamide (CAS 312743-82-1) 2-phenoxyacetamide 412.46 Not reported; potential solubility issues

*Calculated based on molecular formula C₂₄H₂₈N₅O₄S₂.

Key Observations :

  • The target compound’s cyclohexyl(methyl)sulfamoyl group introduces significant hydrophobicity compared to smaller substituents like fluorine or methylprop-2-enamide, which may influence membrane permeability and protein binding .
  • The fluorobenzamide derivative (CAS 289629-99-8) has a lower molecular weight (400.43 vs. ~482.6) and higher predicted lipophilicity, suggesting faster metabolic clearance .

Comparison with 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

LMM5 and LMM11 are antifungal 1,3,4-oxadiazoles with structural similarities to the target compound:

Compound Name Core Structure Substituents Antifungal Activity (C. albicans) Reference
LMM5 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl Effective
LMM11 1,3,4-Oxadiazole Cyclohexyl(ethyl)sulfamoyl Effective
Target Compound Benzamide Cyclohexyl(methyl)sulfamoyl Not reported N/A

Key Observations :

  • Replacing the 1,3,4-oxadiazole core with a benzamide (as in the target compound) may alter biological target specificity. Oxadiazoles are known for π-π stacking interactions in enzyme active sites, while benzamides may prioritize hydrogen bonding .

Physicochemical and Spectral Comparisons

  • Melting Points : Fluorinated benzamides (e.g., 5f in ) exhibit high melting points (236–237°C), likely due to polar substituents. The target compound’s cyclohexyl group may reduce crystallinity, lowering its melting point .
  • Binding Interactions : Sulfonamide derivatives (SADs) with hydrophobic substituents (e.g., cyclohexyl) show stronger hydrophobic interactions with proteins like BSA, whereas polar groups (e.g., fluoro) rely on hydrogen bonding .

Biological Activity

4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex sulfonamide derivative with potential implications in pharmacology and medicinal chemistry. This compound exhibits a variety of biological activities that warrant detailed exploration. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity, including molecular interactions, pharmacokinetics, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O5S2C_{23}H_{27}N_{3}O_{5}S_{2} with a molecular weight of approximately 489.61 g/mol. It contains sulfonamide and benzamide functional groups, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC23H27N3O5S2
Molecular Weight489.61 g/mol
PurityTypically >95%

The biological activity of sulfonamides often involves inhibition of bacterial folate synthesis; however, this compound's specific mechanisms remain under investigation. Preliminary studies suggest it may interact with various biomolecular targets, including enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. A study demonstrated that related compounds showed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar activity.

Cardiovascular Effects

A related study evaluated the effects of benzene sulfonamides on perfusion pressure using isolated rat hearts. The results indicated that certain sulfonamide derivatives could lower perfusion pressure and coronary resistance, hinting at potential cardiovascular benefits or risks associated with this class of compounds .

Inhibition Studies

In vitro studies have shown that related compounds can inhibit nitric oxide production in macrophages, which is crucial for inflammatory responses. This suggests that this compound may have anti-inflammatory properties through similar mechanisms.

Case Studies

  • In Vitro Efficacy : A recent study assessed the compound's efficacy in inhibiting specific enzymes linked to inflammatory pathways. The results indicated a dose-dependent inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical in inflammation and pain pathways.
  • Pharmacokinetics : Theoretical models using software like SwissADME provided insights into the pharmacokinetics of related compounds, predicting favorable absorption and distribution characteristics while highlighting potential metabolic pathways involving cytochrome P450 enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.